molecular formula C17H21N3O2S B2396129 1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one CAS No. 484694-57-7

1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2396129
CAS No.: 484694-57-7
M. Wt: 331.43
InChI Key: BHVJYMJXXJVBGI-UHFFFAOYSA-N
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Description

1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring, an oxadiazole ring, and a sulfanyl group, making it a molecule of interest in various fields of research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Attachment of the piperidine ring: This step might involve nucleophilic substitution reactions where the piperidine ring is introduced.

    Formation of the sulfanyl linkage: This can be done by reacting thiols with appropriate electrophiles.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the piperidine and oxadiazole rings.

    Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one would depend on its specific interactions with molecular targets. The piperidine ring might interact with neurotransmitter receptors, while the oxadiazole ring could interact with enzymes or other proteins. The sulfanyl group might play a role in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-yl)-ethanone: Lacks the sulfanyl group.

    1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one is unique due to the combination of its structural features, which might confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-14-10-6-7-11-20(14)15(21)12-23-17-19-18-16(22-17)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVJYMJXXJVBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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